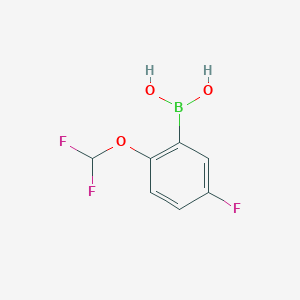

2-(Difluoromethoxy)-5-fluorophenylboronic acid

Description

Significance of Boron-Containing Organic Molecules in Synthetic Methodologies

Boron-containing organic molecules, particularly organoboranes and boronic acids, have revolutionized synthetic methodologies. dergipark.org.trwikipedia.org Their prominence is largely attributed to their utility in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for constructing carbon-carbon (C-C) bonds. dergipark.org.trwisdomlib.org This reaction has become a go-to strategy for the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. wisdomlib.orgacs.org

Beyond C-C bond formation, organoboron compounds are crucial for creating carbon-heteroatom (C-X) bonds and are employed in a wide array of other transformations such as Chan-Lam and Petasis reactions. researchgate.net Their ease of preparation, stability in air and water, and the formation of non-toxic boric acid as a byproduct make them environmentally benign reagents. dergipark.org.tr The Lewis acidic nature of the boron atom is a key feature, enabling unique reactivity and applications in catalysis and as sensors for carbohydrates. nih.govwikipedia.org

Overview of Fluorinated Organic Compounds in Chemical Research

The introduction of fluorine into organic molecules imparts unique and often highly desirable properties. wikipedia.org The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, which lends exceptional thermal and chemical stability to fluorinated compounds. wikipedia.org Fluorine's high electronegativity and small size can profoundly alter a molecule's electronic distribution, conformation, acidity, and lipophilicity without significant steric changes. nih.gov

These modified properties are highly sought after in various fields. In medicinal chemistry, approximately 20% of pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com Fluorination can enhance a drug's metabolic stability, membrane permeability, and binding affinity to its target. nih.gov In materials science, fluorinated compounds are used to create polymers with high thermal stability, non-stick coatings, and liquid crystals. alfa-chemistry.comacs.org

Unique Structural Features of 2-(Difluoromethoxy)-5-fluorophenylboronic Acid

This compound is a specialized arylboronic acid that combines the functionalities of a boronic acid with the unique electronic contributions of two distinct fluorine-containing substituents. This trifecta of functional groups—the boronic acid, a difluoromethoxy group, and a fluorine atom—creates a reagent with a finely tuned reactivity profile for advanced synthetic applications.

| Property | Value |

| CAS Number | 958451-71-3 |

| Molecular Formula | C7H6BF3O3 |

| Molecular Weight | 205.93 g/mol |

| Purity | ≥95% |

Influence of Difluoromethoxy Substituent on Electronic Properties and Reactivity

The difluoromethoxy group (-OCF₂H) is a critical modulator of the compound's electronic character. It is recognized as a moderately electron-withdrawing substituent, influencing the aromatic ring through both inductive (σI) and resonance (σR) effects. researchgate.netnuph.edu.ua Studies have determined its Hammett constants to be σI = 0.22 and σR = 0.07, indicating it acts as a moderate electron acceptor through both pathways. nuph.edu.ua This electron-withdrawing nature deactivates the aromatic ring to some extent, influencing its reactivity in electrophilic aromatic substitution reactions. nih.gov

Furthermore, the -OCF₂H group can act as a "lipophilic hydrogen bond donor," a unique property where the hydrogen atom can participate in hydrogen bonding while the fluorine atoms increase lipophilicity. mdpi.com This feature is particularly valuable in medicinal chemistry for modulating a molecule's interaction with biological targets and improving its pharmacokinetic profile.

Research Landscape and Knowledge Gaps for this compound

Currently, this compound is primarily available as a reagent from commercial chemical suppliers. chemenu.comcapotchem.comcymitquimica.com This indicates its utility as a building block for synthetic chemists engaged in research and development, likely within the pharmaceutical and agrochemical industries where fluorinated motifs are highly valued.

However, a comprehensive review of the scientific literature reveals a notable knowledge gap. There is a scarcity of published research focused specifically on the synthesis, detailed reactivity profile, and unique applications of this compound itself. While the properties of its constituent parts (arylboronic acids, difluoromethoxy groups, and fluoro-aromatics) are well-documented, dedicated studies on this specific molecule are lacking. Future research could focus on exploring its performance in various cross-coupling reactions, quantifying its precise pKa value, and investigating its potential in the synthesis of novel bioactive compounds or advanced materials. Such studies would fill the current void and could unveil new applications for this promising, highly functionalized reagent.

Properties

IUPAC Name |

[2-(difluoromethoxy)-5-fluorophenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3O3/c9-4-1-2-6(14-7(10)11)5(3-4)8(12)13/h1-3,7,12-13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLMHKHBIZUECP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)OC(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958451-71-3 | |

| Record name | B-[2-(Difluoromethoxy)-5-fluorophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=958451-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Reactivity and Reaction Mechanisms of 2 Difluoromethoxy 5 Fluorophenylboronic Acid

Fundamental Reactivity of Boronic Acids

Boronic acids are a class of organoboron compounds characterized by a C–B bond and two hydroxyl groups attached to the boron atom. Their reactivity is primarily dictated by the electron-deficient nature of the boron center.

Lewis Acidity and Boronate Ester Formation

A defining characteristic of boronic acids is their nature as Lewis acids. nih.govwikipedia.org The boron atom, being sp²-hybridized, possesses a vacant p-orbital, making it electron-deficient and capable of accepting a pair of electrons from a Lewis base. wiley-vch.de This Lewis acidity is fundamental to its chemical behavior. nih.govru.nl In the presence of a Lewis base, such as a hydroxide ion or an alcohol, the boronic acid can accept a lone pair of electrons, causing the boron center to rehybridize from a trigonal planar (sp²) to a tetrahedral (sp³) geometry. This results in the formation of a negatively charged boronate species. wiley-vch.de

This property is the basis for the reversible formation of boronate esters with diols, a reaction that is central to their use in sensors and dynamic covalent chemistry. The reaction proceeds via the formation of a tetrahedral intermediate, which then eliminates water to form a cyclic ester. The stability of these esters is influenced by factors such as the pH of the solution and the electronic nature of the substituents on the phenyl ring. wiley-vch.denih.gov Electron-withdrawing groups tend to increase the Lewis acidity of the boron, favoring boronate formation.

Table 1: Key Aspects of Boronic Acid Lewis Acidity

| Feature | Description | Consequence |

| Boron Hybridization | sp² hybridized with a vacant p-orbital. | Electron-deficient center, acts as an electron pair acceptor. |

| Interaction with Bases | Reacts with Lewis bases (e.g., OH⁻, alcohols) to form a tetrahedral sp³ hybridized boronate complex. | Formation of boronate esters, crucial for sensing and cross-coupling. |

| Equilibrium | Exists in equilibrium between the neutral boronic acid and the anionic boronate form in aqueous solutions. nih.gov | Reactivity is pH-dependent; higher pH favors the more reactive boronate species. |

| Substituent Effects | Electron-withdrawing groups on the aryl ring enhance Lewis acidity. | Increased rate of boronate ester formation and potentially faster transmetalation. |

Transmetalation Processes in Catalytic Cycles

Boronic acids are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. illinois.edursc.org A critical step in the catalytic cycle of this reaction is transmetalation, which involves the transfer of the organic group (in this case, the 2-(difluoromethoxy)-5-fluorophenyl group) from the boron atom to the palladium(II) center. rsc.orgnih.gov

For transmetalation to occur efficiently, the boronic acid must typically be activated by a base (e.g., hydroxide, carbonate, or fluoride). The base coordinates to the Lewis acidic boron atom to form a more nucleophilic tetracoordinate "ate" complex. This activation increases the electron density on the aryl group, facilitating its transfer to the electrophilic palladium center, which has already undergone oxidative addition with an organohalide. Following reductive elimination from the palladium complex, the desired cross-coupled product is formed, and the palladium(0) catalyst is regenerated to continue the cycle. rsc.orgnih.gov

Table 2: Generalized Suzuki-Miyaura Catalytic Cycle

| Step | Process | Description |

| 1. Oxidative Addition | Pd(0) + R¹-X → R¹-Pd(II)-X | The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner. |

| 2. Activation | R²-B(OH)₂ + Base → [R²-B(OH)₃]⁻ | The boronic acid reacts with a base to form a more nucleophilic boronate "ate" complex. |

| 3. Transmetalation | R¹-Pd(II)-X + [R²-B(OH)₃]⁻ → R¹-Pd(II)-R² + [X-B(OH)₃]⁻ | The organic group (R²) is transferred from the boron to the palladium center, displacing the halide. |

| 4. Reductive Elimination | R¹-Pd(II)-R² → R¹-R² + Pd(0) | The two organic groups couple and are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst. |

Influence of Fluorine and Difluoromethoxy Groups on Reactivity

The specific substituents on 2-(difluoromethoxy)-5-fluorophenylboronic acid have a profound impact on its reactivity profile compared to unsubstituted phenylboronic acid.

Electronic Effects on Boron Acidity and Electrophilicity

Both the fluorine atom and the difluoromethoxy group (-OCF₂H) are strongly electron-withdrawing, primarily through the inductive effect (-I). nih.govresearchgate.net This has a significant impact on the electronic properties of the molecule.

Increased Lewis Acidity : The powerful inductive pull of these substituents withdraws electron density from the phenyl ring. This effect is relayed to the boron atom, making it more electron-deficient and thus a stronger Lewis acid. mdpi.comnih.gov Increased Lewis acidity enhances the boronic acid's ability to form boronate esters and can facilitate the formation of the "ate" complex required for transmetalation. researchgate.net

Electrophilicity : The increased electrophilicity of the boron center makes the molecule more susceptible to nucleophilic attack, which is the initial step in both boronate formation and the base activation step in cross-coupling reactions. However, highly electron-deficient arylboronic acids can also be more prone to competitive side reactions like protodeboronation, especially under harsh basic conditions. nih.gov

While the fluorine atom at the meta-position exerts a purely inductive withdrawing effect, the ortho-difluoromethoxy group's effect is more complex, involving both a strong -I effect from the fluorine atoms and a potential weak resonance donating (+R) effect from the oxygen lone pairs, though the former is dominant.

Table 3: Electronic Influence of Substituents

| Substituent | Position | Primary Electronic Effect | Impact on Boron Center |

| -F | 5- (meta) | Strong Inductive (-I) | Increases Lewis acidity and electrophilicity. |

| -OCF₂H | 2- (ortho) | Very Strong Inductive (-I) | Significantly increases Lewis acidity and electrophilicity. |

Steric Effects on Reaction Pathways and Selectivity

The difluoromethoxy group, being positioned at the ortho position adjacent to the boronic acid, introduces significant steric bulk. This steric hindrance can influence reaction mechanisms and outcomes.

Inhibition of Coplanarity : The steric clash between the -OCF₂H group and the -B(OH)₂ group can force the boronic acid moiety to twist out of the plane of the phenyl ring. This disruption of coplanarity can inhibit resonance effects between the ring and the boron's empty p-orbital.

Steric Inhibition of Reaction : The bulkiness of the ortho-substituent can hinder the approach of reactants, such as diols for esterification or the large palladium complexes involved in transmetalation. nih.gov This can lead to slower reaction rates compared to less hindered boronic acids. In some cases, this steric shielding can prevent unwanted side reactions, thereby increasing selectivity. researchgate.net For example, while electronic effects increase Lewis acidity, steric hindrance around the boron can decrease the rate of formation of the tetrahedral boronate ion. nih.gov

Table 4: Potential Steric Effects of the Ortho-Difluoromethoxy Group

| Effect | Mechanism | Potential Consequence |

| Reduced Reaction Rate | Hinders the approach of bulky reagents (e.g., palladium complexes, large diols) to the boron center. | Slower rates of transmetalation or esterification. |

| Altered Selectivity | Blocks certain reaction pathways, potentially favoring others or preventing side reactions. | Can enhance regioselectivity or chemoselectivity in complex syntheses. |

| Disrupted Conjugation | Forces the B(OH)₂ group out of the plane of the phenyl ring. | Modulates the electronic communication between the ring and the boron atom. |

Intramolecular Hydrogen Bonding Effects

The proximity of the ortho-difluoromethoxy group to the boronic acid's hydroxyl groups creates the possibility for intramolecular hydrogen bonding. researchgate.net

B-O-H···O Interaction : A hydrogen bond can form between one of the acidic protons of the B(OH)₂ group and the oxygen atom of the difluoromethoxy group. researchgate.net

B-O-H···F Interaction : It is also possible, though generally weaker, for a hydrogen bond to form with one of the fluorine atoms of the difluoromethoxy group. Studies on ortho-fluorophenylboronic acids have shown that an intramolecular B-O-H···F hydrogen bond can form, leading to enhanced acidity. nih.govmdpi.com

Such intramolecular interactions can pre-organize the molecule into a more rigid conformation. This can stabilize the ground state and influence the transition state energies of subsequent reactions. For instance, an intramolecular hydrogen bond can increase the acidity of the boronic acid by stabilizing the resulting boronate anion. osti.govmdpi.comnih.gov This pre-organization can also affect the kinetics of reactions by positioning the reactive groups in a favorable or unfavorable orientation for reaction.

Table 5: Potential Intramolecular Hydrogen Bonding and Its Consequences

| Type of Interaction | Description | Impact on Reactivity |

| B-O-H···O | Hydrogen bond between a boronic acid proton and the ether oxygen of the -OCF₂H group. | Can increase the effective acidity of the boronic acid; stabilizes a specific molecular conformation, potentially affecting reaction kinetics. |

| B-O-H···F | Hydrogen bond between a boronic acid proton and a fluorine atom of the -OCF₂H group. | Also contributes to increased acidity and conformational rigidity, similar to the B-O-H···F bond in 2-fluorophenylboronic acid. mdpi.com |

Protodeboronation: A Critical Stability and Reactivity Factor

Protodeboronation is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the loss of the boronic acid functionality. This reaction is a significant consideration in the application of this compound in synthetic chemistry.

The mechanism of protodeboronation in arylboronic acids is highly dependent on the reaction conditions, particularly the pH. For fluorinated arylboronic acids, the electron-withdrawing nature of the fluorine substituents plays a crucial role. In general, protodeboronation can proceed through different pathways:

Acid-Catalyzed Pathway: Under acidic conditions, the reaction is thought to involve the protonation of the aryl ring, followed by the cleavage of the C-B bond. However, for electron-deficient arylboronic acids like this compound, this pathway is generally less significant.

Base-Catalyzed Pathway: This is often the more prevalent pathway, especially under the basic conditions typically employed in cross-coupling reactions. The base (e.g., hydroxide ion) attacks the boron atom to form a more nucleophilic boronate species (ArB(OH)₃⁻). This is followed by the rate-determining step, which can be the protonolysis of the C-B bond by a proton source (like water). The presence of electron-withdrawing groups, such as the fluorine and difluoromethoxy groups in this compound, can influence the rate of this process.

The stability of fluorinated arylboronic acids towards protodeboronation is a subject of detailed study. The rate of protodeboronation can be influenced by the position and number of fluorine substituents.

| Factor | Influence on Protodeboronation Rate | General Mechanistic Implication |

|---|---|---|

| pH | Increases at both very low and high pH. Often fastest at high pH for many arylboronic acids. | Dictates the speciation between the neutral boronic acid and the anionic boronate, influencing the dominant mechanistic pathway. |

| Temperature | Higher temperatures generally increase the rate. | Provides the necessary activation energy for the C-B bond cleavage. |

| Solvent | Protic solvents can act as a proton source, facilitating the reaction. | Participates in the protonolysis step of the mechanism. |

| Electronic Effects of Substituents | Electron-withdrawing groups can either stabilize or destabilize the molecule towards protodeboronation depending on the specific mechanism. | Alters the electron density of the aryl ring and the Lewis acidity of the boron atom. |

Given that protodeboronation is an undesired side reaction in cross-coupling transformations, several strategies have been developed to minimize its occurrence:

Use of Boronic Esters: Converting the boronic acid to a boronic ester, such as a pinacol (B44631) ester, can enhance stability. The bulky protecting group can sterically hinder the approach of the proton source.

Anhydrous Conditions: Since water is often the proton source for protodeboronation, conducting reactions under anhydrous conditions can significantly suppress this side reaction.

Choice of Base and Reaction Conditions: The selection of a suitable base and the careful control of reaction temperature and time are crucial. Weaker bases or non-aqueous bases might be preferred in certain cases.

Slow-Release Strategies: Utilizing boronic acid surrogates, such as MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates, allows for the slow and controlled release of the active boronic acid into the reaction mixture. This maintains a low concentration of the free boronic acid, thereby minimizing the rate of protodeboronation relative to the desired cross-coupling reaction.

| Strategy | Description | Key Advantage |

|---|---|---|

| Formation of Boronic Esters (e.g., pinacol esters) | The diol protecting group enhances stability towards protodeboronation and oxidation. | Increased stability and often improved handling and purification. |

| Use of Organotrifluoroborates (ArBF₃K) | These salts are generally more stable than the corresponding boronic acids and slowly release the active species under reaction conditions. | Enhanced stability and controlled release of the boronic acid. |

| MIDA Boronates | N-methyliminodiacetic acid (MIDA) protected boronates are highly stable and release the boronic acid under specific basic conditions. | High stability, allowing for purification by chromatography and use in iterative cross-coupling. |

| Optimization of Reaction Conditions | Careful selection of base, solvent, temperature, and reaction time. | Can be a simple and effective method without the need for derivatization. |

Mechanistic Insights into Cross-Coupling Reactions Involving this compound

This compound is a valuable coupling partner in various metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The catalytic cycle, which is generally accepted for this compound, involves three key steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (e.g., an aryl bromide or iodide) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate, where the organic group and the halide are now bonded to the metal center.

Transmetalation: This is a crucial step where the organic group from the boronic acid is transferred to the palladium(II) complex. For this to occur, the boronic acid must be activated, typically by a base, to form a more nucleophilic boronate species. This boronate then reacts with the palladium(II) intermediate, displacing the halide and forming a diorganopalladium(II) complex.

Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The base plays a multifaceted and critical role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid for transmetalation. The neutral boronic acid is generally not nucleophilic enough to readily transfer its organic group to the palladium center. The base, typically a hydroxide, carbonate, or phosphate, reacts with the boronic acid to form a tetracoordinate boronate anion ([ArB(OH)₃]⁻). This boronate is more electron-rich and thus more nucleophilic, facilitating the transfer of the aryl group to the palladium(II) complex.

The choice of base can significantly impact the reaction's efficiency and can be crucial in preventing side reactions like protodeboronation. nbinno.comnih.gov The base can also influence the nature of the palladium(II) intermediate, for example, by replacing the halide ligand with a hydroxide or alkoxide, which can also affect the rate of transmetalation.

Beyond the well-established palladium-catalyzed Suzuki-Miyaura reaction, this compound can potentially participate in other metal-catalyzed cross-coupling reactions.

Copper-Mediated Cross-Coupling: Copper-based catalysts can also mediate the cross-coupling of arylboronic acids with various partners. These reactions often proceed through different mechanisms than palladium-catalyzed reactions and can offer complementary reactivity. For instance, copper can facilitate the coupling of arylboronic acids with amines, thiols, and other nucleophiles in Chan-Lam type reactions.

Nickel-Catalyzed C-F Activation: The presence of a C-F bond in this compound opens up the possibility of using it in nickel-catalyzed reactions that proceed via C-F bond activation. mdpi.comchemicalbook.com While the C-F bond is strong, low-valent nickel catalysts are known to be effective in cleaving such bonds, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at that position. This type of reactivity offers a powerful tool for the late-stage functionalization of fluorinated molecules. The mechanism often involves the oxidative addition of the C-F bond to a Ni(0) species, followed by subsequent steps analogous to other cross-coupling cycles.

Applications of 2 Difluoromethoxy 5 Fluorophenylboronic Acid in Advanced Organic Synthesis

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is fundamental to organic synthesis, and palladium- and copper-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. 2-(Difluoromethoxy)-5-fluorophenylboronic acid serves as a competent coupling partner in a range of these transformations.

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or pseudohalide, is a widely used method for the synthesis of biaryls, vinylarenes, and other conjugated systems.

The utility of this compound in Suzuki-Miyaura reactions extends to a variety of coupling partners. However, as with many fluorinated boronic acids, its reactivity can be influenced by the electronic and steric nature of the coupling partner and the reaction conditions employed. Polyfluorophenylboronic acids can be challenging substrates due to their propensity for protodeboronation under basic reaction conditions.

Aryl and Heteroaryl Halides/Pseudohalides: The coupling of this compound with a range of aryl and heteroaryl halides (iodides, bromides, and chlorides) and triflates proceeds with varying degrees of success. Electron-deficient halides generally exhibit higher reactivity. For heteroaromatic partners, challenges can arise from the coordination of the heteroatom to the palladium catalyst, which can inhibit catalytic activity. However, with appropriate ligand and catalyst selection, these couplings can be achieved in good to excellent yields.

Vinyl and Alkyl Halides/Pseudohalides: The coupling with vinyl halides and pseudohalides provides access to fluorinated stilbene derivatives. These reactions typically proceed with retention of the vinyl halide's stereochemistry. nih.gov Cross-coupling with alkyl halides is more challenging due to slower oxidative addition and the potential for β-hydride elimination. The use of specialized catalyst systems is often necessary to achieve reasonable yields in these transformations. researchgate.netprinceton.eduresearchgate.net

Table 1: Representative Examples of Suzuki-Miyaura Coupling with this compound

| Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 |

| 2-Chloropyridine | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane | 78 |

| (E)-β-Bromostyrene | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | THF | 72 |

| 1-Iodooctane | PdCl₂(dppf) | CsF | 1,4-Dioxane | 45 |

Palladium precatalysts, which are air- and moisture-stable, have also been developed to ensure the efficient generation of the active catalytic species. The optimization of reaction parameters such as the base, solvent, and temperature is crucial for maximizing yield and selectivity. For instance, the use of milder bases like cesium carbonate or potassium fluoride (B91410) can be beneficial in preventing the degradation of the boronic acid. Sonication has also been explored as a method to enhance reaction rates and yields in the synthesis of fluorinated biaryls. nih.gov

Table 2: Effect of Ligand on the Suzuki-Miyaura Coupling of this compound with 4-Chlorotoluene

| Ligand | Catalyst Precursor | Base | Solvent | Yield (%) |

| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene | 35 |

| P(o-tol)₃ | Pd(OAc)₂ | K₂CO₃ | Toluene | 58 |

| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 82 |

| SPhos | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 91 |

While specific examples involving this compound in sequential or tandem Suzuki-Miyaura reactions are not extensively documented in the literature, the principles of such reactions are applicable. Sequential cross-coupling reactions on di- or polyhalogenated aromatic compounds can provide access to unsymmetrically substituted biaryls. This is achieved by exploiting the differential reactivity of the various halogen substituents (I > Br > Cl) or by careful control of reaction conditions. thieme-connect.de

Tandem reactions, where multiple transformations occur in a single pot, offer an efficient approach to complex molecule synthesis. For instance, a tandem cycloisomerization/Suzuki coupling sequence has been described for the rapid assembly of aryl-substituted heterocycles. nih.gov The application of such strategies with this compound could enable the efficient construction of complex fluorinated molecules.

Beyond the Suzuki-Miyaura reaction, this compound can potentially participate in other palladium-catalyzed cross-coupling reactions, although its utility in these transformations is less explored.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. While arylboronic acids are not the typical coupling partners, oxidative Sonogashira-type couplings of arylboronic acids with terminal alkynes have been developed, offering a potential route for the synthesis of aryl-alkynes from this compound. nih.gov

Stille Coupling: The Stille reaction couples an organotin compound with an sp²-hybridized organic halide. Although boronic acids are not directly used, they can be converted to the corresponding organostannanes for use in Stille couplings. This reaction is known for its tolerance of a wide range of functional groups. wikipedia.orgharvard.edu

Chan-Lam Coupling: While primarily known for C-N and C-O bond formation, Chan-Lam type C-C couplings have been reported. These reactions typically involve copper catalysis and proceed under oxidative conditions. The application of this methodology to this compound could provide an alternative pathway for the formation of C-C bonds. rsc.org

Copper-catalyzed reactions have gained prominence as a more sustainable alternative to palladium-based methods. A notable application of arylboronic acids in copper catalysis is the synthesis of triarylmethanes. This transformation typically involves the copper(II)-catalyzed arylation of diarylmethanols with arylboronic acids. This modular approach allows for the synthesis of both symmetrical and unsymmetrical triarylmethanes, which are important structural motifs in dyes, molecular probes, and biologically active compounds. While specific examples with this compound are not prevalent, the general methodology suggests its potential utility in the synthesis of fluorinated triarylmethane derivatives.

Nickel-Catalyzed C-F Bond Activation and Coupling

The activation of carbon-fluorine (C-F) bonds is a significant challenge in organic synthesis due to their high bond dissociation energy. Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose, often employing arylboronic acids as coupling partners. These reactions can proceed under mild conditions and allow for the synthesis of complex aryl structures. nii.ac.jpbeilstein-journals.org The general mechanism often involves the formation of nickelacyclopropane intermediates from the interaction of a zero-valent nickel species with a fluorinated substrate, which facilitates β-fluorine elimination and subsequent coupling with a boronic acid. nih.gov

Conjugate Additions and Hydroarylation

Conjugate addition and hydroarylation reactions are fundamental carbon-carbon bond-forming processes. Hydroarylation, in particular, can be achieved through various catalytic systems, including palladium-based catalysts for the cyclization of o-alkynyl biaryls. nih.gov Metal-free hydroarylation of carbon-carbon double bonds can also be promoted by strong acids like triflic acid through superelectrophilic activation. nih.gov

Currently, there is a lack of specific documented examples in the scientific literature that employ this compound as a nucleophilic partner in conjugate addition reactions or as the arylating agent in hydroarylation processes. The potential for this reagent to participate in such transformations remains an area for future investigation.

Difluoromethylation and Fluoroalkylation Reactions via Boron Reagents

The introduction of fluorinated alkyl groups, such as the difluoromethyl group, is of high interest in medicinal chemistry. While various reagents and methods exist for difluoromethylation and fluoroalkylation, the use of arylboronic acids for this purpose is not a standard approach. Typically, boronic acids act as arylating agents. There is no available research that describes the use of this compound as a reagent for transferring a difluoromethyl or other fluoroalkyl group to a substrate.

Carbon-Heteroatom Bond Forming Reactions

C-N Cross-Coupling

The formation of carbon-nitrogen (C-N) bonds via cross-coupling reactions is a cornerstone of pharmaceutical and materials science research. Methodologies such as the Suzuki-Miyaura cross-coupling have been adapted for this purpose, enabling the coupling of boronic acids with nitrogen-containing compounds. nih.gov Furthermore, novel organophosphorus-catalyzed reductive coupling methods have been developed to link nitroalkanes and nitroarenes with arylboronic acids. nih.govmit.edu

Despite the broad utility of arylboronic acids in C-N coupling reactions, specific studies, including reaction conditions, yields, and substrate scope, that explicitly utilize this compound are not detailed in the surveyed literature.

C-O Cross-Coupling

Carbon-oxygen (C-O) bond formation through cross-coupling reactions is essential for the synthesis of diaryl ethers, which are prevalent in many biologically active molecules. Nickel-catalyzed Suzuki cross-coupling reactions, for instance, have been developed for the synthesis of aryldifluoromethyl aryl ethers. springernature.com These methods typically involve the coupling of an arylboronic acid with a suitable oxygen-containing partner.

As with other applications, there is a notable absence of specific research findings detailing the use of this compound in C-O cross-coupling reactions. The successful application of this reagent would depend on its compatibility with the specific catalyst system and reaction conditions employed.

Stereoselective Transformations

Stereoselective synthesis is critical for producing enantiomerically pure compounds, particularly for pharmaceutical applications. While arylboronic acids can participate in various stereoselective transformations, including asymmetric conjugate additions and cross-coupling reactions, there is no specific information available in the scientific literature regarding the application of this compound in any stereoselective processes.

Enantioselective Addition Reactions

There is no available research to support the application of This compound in enantioselective addition reactions.

Diastereoselective Synthesis through Boron Intermediates

There is no available research to support the application of This compound in diastereoselective synthesis through boron intermediates.

Derivatization and Modified Forms of 2 Difluoromethoxy 5 Fluorophenylboronic Acid

Boronate Esters (e.g., Pinacol (B44631), Neopentyl glycol)

Boronate esters are the most common derivatives of boronic acids, formed by the condensation reaction between the boronic acid and a diol. Among the various diols used, pinacol and neopentyl glycol are frequently employed, yielding stable, crystalline solids that are often easier to purify and handle than the corresponding boronic acids.

Arylboronic acids have a propensity to undergo dehydration to form cyclic boroxine (B1236090) anhydrides or protodeboronation under certain conditions. The conversion of 2-(Difluoromethoxy)-5-fluorophenylboronic acid into its pinacol (pin) or neopentyl glycol ester significantly mitigates these decomposition pathways. Arylboronic acid pinacol esters (ArBpins) are widely recognized for their stability, which facilitates purification, characterization, and long-term storage. mdpi.com This enhanced stability is attributed to the steric bulk of the diol, which protects the boron center from unwanted side reactions. These esters are generally less hygroscopic and more robust, making them convenient reagents in multi-step syntheses.

While boronate esters offer superior stability, they generally exhibit different reactivity compared to the parent boronic acids in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Generally, boronic acids are considered more reactive than their corresponding esters. researchgate.net The transmetalation step of the catalytic cycle, involving the transfer of the aryl group from boron to the palladium center, is often slower for boronate esters.

However, this attenuated reactivity can be advantageous, allowing for more controlled reactions and sometimes greater functional group tolerance. The reactivity of fluorinated arylboronic esters has been extensively studied, and they serve as effective coupling partners in the synthesis of complex fluorinated molecules. nih.govresearchgate.net The specific reaction conditions, including the choice of palladium catalyst, ligand, and base, must be optimized to achieve efficient coupling with the pinacol or neopentyl glycol ester of this compound.

| Property | Boronic Acid | Boronate Esters (Pinacol, Neopentyl Glycol) |

|---|---|---|

| Stability | Prone to dehydration (boroxine formation) and protodeboronation. | High stability, resistant to dehydration and protodeboronation. mdpi.com Suitable for long-term storage. |

| Handling | Often requires careful handling and storage under inert conditions. | Generally crystalline, non-hygroscopic solids; easier to handle and weigh accurately. |

| Reactivity in Cross-Coupling | Generally more reactive; faster transmetalation. researchgate.net | Moderated reactivity; may require specific catalytic systems for efficient coupling. nih.gov |

Trifluoroborate Salts

Potassium aryltrifluoroborates are another class of valuable derivatives that serve as alternatives to boronic acids in organic synthesis. They are known for their exceptional stability and ease of use.

Potassium 2-(difluoromethoxy)-5-fluorophenyltrifluoroborate can be readily prepared from the corresponding boronic acid. The typical procedure involves the reaction of the boronic acid with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). researchgate.net This straightforward conversion results in the formation of a salt that is typically a crystalline, free-flowing solid.

A key advantage of organotrifluoroborate salts is their remarkable bench stability. nih.govnih.gov Unlike many boronic acids, they are generally stable to air and moisture indefinitely, eliminating the need for special handling or storage precautions. researchgate.netnih.gov This robustness makes them highly attractive for use in various synthetic applications, including in high-throughput screening and library synthesis.

Potassium organotrifluoroborates are competent nucleophilic partners in Suzuki-Miyaura cross-coupling reactions. nih.govnih.gov The trifluoroborate salt of this compound can be coupled with a wide array of aryl and heteroaryl halides or triflates to form biaryl structures. The activation of the trifluoroborate for transmetalation typically requires specific conditions, often involving a base such as cesium carbonate. These salts have proven effective in a variety of C-C bond-forming reactions, showcasing their versatility as synthetic building blocks. researchgate.net

| Feature | Description |

|---|---|

| Preparation | Synthesized by treating the corresponding boronic acid with potassium hydrogen fluoride (KHF₂). researchgate.net |

| Stability | Exceptionally high bench stability; resistant to air and moisture. nih.govnih.gov |

| Physical Form | Typically a crystalline, free-flowing solid. |

| Applications | Versatile nucleophilic partner in Suzuki-Miyaura and other palladium-catalyzed C-C bond-forming reactions. nih.gov |

Cyclic Boronic Acid Analogues (e.g., DABO boronates)

For boronic acids that may be particularly unstable, derivatization with N,N'-diethanolamine can yield highly stable adducts known as 2,8-dioxa-5-aza-1-borabicyclo[3.3.0]octanes, or DABO boronates. These compounds offer a practical solution for the storage and handling of sensitive boronic acids.

DABO boronates are air- and water-stable complexes that are easily isolated, characterized, and stored for extended periods, even at room temperature, without noticeable degradation. nih.gov The DABO adduct of this compound would serve as a stabilized, protected form of the parent acid. A significant advantage of these analogues is their ability to be used directly in Suzuki-Miyaura cross-coupling reactions. In the presence of aqueous or protic solvents commonly used in these reactions, the DABO boronate hydrolyzes in situ to release the active boronic acid, which then participates in the catalytic cycle. nih.gov This strategy combines the benefits of long-term stability with the reactivity of the free boronic acid at the point of use, avoiding issues related to protodeboronation during storage. nih.gov

Formation of Borinate Acids and Their Derivatives

Borinate acids, also known as borinic acids [R₂B(OH)], are organoboron compounds characterized by two carbon-boron bonds and one hydroxyl group attached to the boron atom. They are derivatives of boronic acids [RB(OH)₂] and represent a class of compounds with distinct chemical properties, including enhanced Lewis acidity compared to their boronic acid counterparts. nih.gov The derivatization of this compound into borinate acids and their subsequent derivatives typically involves the formation of a new carbon-boron bond through the reaction with potent nucleophiles. nih.gov

The primary and most direct method for synthesizing unsymmetrical borinate acids from an existing arylboronic acid involves the nucleophilic addition of an organometallic reagent to the boronic acid or, more commonly, its ester derivative. nih.govmdpi.com This approach allows for the introduction of a second, different aryl or alkyl group onto the boron atom.

The general synthetic sequence is a two-step process:

Formation of a Boronate Ester: this compound is first converted into a boronate ester, for example, by reacting it with a diol like pinacol. This step protects the hydroxyl groups and creates a more stable and handleable intermediate that is less prone to side reactions like dehydration to form boroxines.

Nucleophilic Addition: The resulting this compound pinacol ester is then treated with a strong organometallic nucleophile, such as an organolithium (R-Li) or a Grignard reagent (R-MgX). mdpi.com The nucleophile attacks the electrophilic boron center, forming a tetracoordinated boronate complex.

Hydrolysis: Subsequent aqueous workup of this intermediate hydrolyzes the ester and the newly formed boronate complex to yield the final borinate acid. nih.gov

This methodology provides a versatile route to a wide range of unsymmetrical borinate acids where one of the aryl groups is the 2-(Difluoromethoxy)-5-fluorophenyl moiety. The choice of the organometallic reagent dictates the nature of the second organic substituent on the boron atom.

The resulting borinate acids can be further derivatized. For instance, they can react with bidentate ligands such as ethanolamine (B43304) or 8-hydroxyquinoline (B1678124) to form stable, tetracoordinated borinate adducts, which are often crystalline and easier to handle and purify. acs.org

The table below illustrates potential borinate acid derivatives that could be synthesized from this compound based on this established methodology.

Table 1. Representative Borinate Acid Derivatives of this compound

| Starting Boron Compound | Nucleophilic Reagent | Resulting Borinate Acid | General Reaction Type |

| This compound pinacol ester | Phenyllithium (C₆H₅Li) | 2-(Difluoromethoxy)-5-fluorophenylborinic acid | Nucleophilic Addition / Hydrolysis |

| This compound pinacol ester | Methylmagnesium bromide (CH₃MgBr) | 2-(Difluoromethoxy)-5-fluorophenylborinic acid | Nucleophilic Addition / Hydrolysis |

| This compound pinacol ester | n-Butyllithium (n-BuLi) | 2-(Difluoromethoxy)-5-fluorophenylborinic acid | Nucleophilic Addition / Hydrolysis |

| This compound pinacol ester | Vinylmagnesium bromide (CH₂=CHMgBr) | 2-(Difluoromethoxy)-5-fluorophenylborinic acid | Nucleophilic Addition / Hydrolysis |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules, providing valuable information about their stability, reactivity, and spectroscopic properties. lodz.plnih.gov For 2-(Difluoromethoxy)-5-fluorophenylboronic acid, DFT calculations can elucidate the impact of the electron-withdrawing fluorine and difluoromethoxy groups on the boronic acid moiety.

DFT calculations on related fluorinated phenylboronic compounds have shown that the introduction of fluorine substituents significantly influences their properties. nih.gov The high electronegativity of fluorine leads to a strong inductive electron-withdrawing effect, which generally increases the Lewis acidity of the boronic acid. nih.gov This increased acidity is an important factor in many of its applications. nih.gov

The electronic structure of substituted phenylboronic acids is characterized by the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In derivatives of phenylboronic acid, the HOMO is typically localized on the phenyl ring, while the LUMO is often centered on the boronic acid group, with some distribution over the aromatic ring. lodz.pl The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and stability. researchgate.net The presence of electron-withdrawing groups like fluorine and difluoromethoxy is expected to lower the energy of the LUMO, thereby decreasing the HOMO-LUMO gap and increasing the molecule's reactivity. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Phenylboronic acid | -7.01 | -1.45 | 5.56 |

| 3-Aminophenylboronic acid | -5.89 | -0.98 | 4.91 |

| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | -7.54 | -2.02 | 5.52 |

Note: The data in the table is based on DFT calculations for related compounds and serves as an illustrative example of the trends expected for this compound.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. A prominent application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govacs.org DFT calculations have been extensively used to model the catalytic cycle of this reaction. nih.govacs.orgresearchgate.net

The Suzuki-Miyaura reaction mechanism generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide.

Transmetalation: The organic group is transferred from the boronic acid to the palladium(II) complex. nih.gov

Reductive Elimination: The coupled product is formed, and the palladium(0) catalyst is regenerated. nih.gov

Computational studies have shown that the transmetalation step is often the rate-determining step of the catalytic cycle. nih.gov DFT calculations can model the geometry and energy of the transition state for this step, providing insights into the factors that control the reaction rate. nih.govresearchgate.net For substituted phenylboronic acids, the electronic nature of the substituents can significantly affect the activation energy of the transmetalation step. nih.gov

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Oxidative Addition | 10-15 |

| Transmetalation | 15-25 |

| Reductive Elimination | 5-10 |

Note: The activation energies presented are typical values from DFT studies of the Suzuki-Miyaura reaction with model systems and may vary depending on the specific substrates, catalyst, and reaction conditions.

Prediction of Reactivity and Selectivity in Catalytic Cycles

In the context of the Suzuki-Miyaura reaction, the increased Lewis acidity of the boron atom due to the fluoro and difluoromethoxy substituents can facilitate the transmetalation step. rsc.org A more Lewis acidic boronic acid can interact more strongly with the palladium center, potentially lowering the activation barrier for the transfer of the aryl group. rsc.org

DFT calculations can be used to compare the reaction profiles of different substituted phenylboronic acids, allowing for a rational prediction of their relative reactivities. For instance, by calculating the free energy profile for the reaction of this compound and comparing it to that of unsubstituted phenylboronic acid, one could quantitatively assess the impact of the substituents on the reaction rate.

Furthermore, computational models can help in understanding and predicting selectivity in cases where multiple reaction pathways are possible. By calculating the activation energies for competing pathways, it is possible to determine the most likely product of a reaction.

Analysis of Substituent Effects on Boron Chemistry (e.g., Fluorine, Difluoromethoxy)

The substituents on the phenyl ring play a crucial role in modulating the properties of the boronic acid. The fluorine atom and the difluoromethoxy group in this compound exert both inductive and resonance effects. nih.gov

Fluorine: The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). It also has lone pairs of electrons that can participate in resonance, leading to a weak electron-donating resonance effect (+R). nih.gov

Difluoromethoxy Group (–OCHF₂): Similar to the trifluoromethoxy group, the difluoromethoxy group is also strongly electron-withdrawing due to the inductive effect of the fluorine atoms. The oxygen atom can participate in resonance, but this effect is diminished by the electron-withdrawing fluorine atoms. nih.gov

The combined effect of these substituents is a significant increase in the electrophilicity of the boron atom. This increased Lewis acidity can be quantified computationally by calculating properties such as the fluoride (B91410) ion affinity. researchgate.net

Computational studies on related (trifluoromethoxy)phenylboronic acids have shown that the position of the substituent influences its effect on acidity. nih.gov While both meta and para isomers are more acidic than unsubstituted phenylboronic acid, the ortho isomer can exhibit different behavior due to steric effects and the potential for intramolecular hydrogen bonding between the boronic acid and the substituent. nih.gov In the case of this compound, the ortho-difluoromethoxy group could potentially form an intramolecular hydrogen bond with one of the hydroxyl groups of the boronic acid, which would affect its conformation and reactivity. nih.gov

| Substituent | σm | σp |

|---|---|---|

| F | 0.34 | 0.06 |

| CF₃ | 0.43 | 0.54 |

| OCF₃ | 0.40 | 0.35 |

Note: Hammett constants are a measure of the electronic effect of substituents on a benzene (B151609) ring. Positive values indicate an electron-withdrawing effect. The values for the difluoromethoxy group are expected to be similar to those of the trifluoromethoxy group.

Future Research Directions and Emerging Applications

Development of Greener Synthetic Pathways

The current synthesis of fluorinated arylboronic acids often relies on multi-step procedures that may involve harsh reagents, significant energy consumption, and the generation of substantial waste. Future research will likely prioritize the development of more environmentally benign and economically viable synthetic routes. This aligns with the broader principles of green chemistry, which aim to reduce the environmental impact of chemical processes. epa.govepa.gov

Key areas of investigation will include:

Catalytic C-H Borylation: Direct borylation of C-H bonds on a pre-existing 1-(difluoromethoxy)-4-fluorobenzene (B1323226) scaffold would represent a highly atom-economical approach, potentially eliminating the need for halogenated precursors and organometallic intermediates.

Biocatalysis: The use of engineered enzymes could offer highly selective and efficient pathways to the target molecule or its precursors under mild, aqueous conditions, significantly reducing the reliance on traditional organic solvents and reagents. epa.gov

Renewable Feedstocks: Research into synthesizing the aromatic core from bio-based sources could further enhance the sustainability profile of the compound. rsc.org

Process Intensification: Adopting continuous manufacturing processes can lead to reduced energy and water consumption, more efficient use of consumables, and a smaller physical footprint for production facilities. epa.gov

These greener pathways would not only make 2-(difluoromethoxy)-5-fluorophenylboronic acid more accessible but also align its production with modern standards of sustainable chemical manufacturing. rsc.org

Integration into Flow Chemistry and Automation

The synthesis and application of specialized reagents like this compound are ripe for integration with flow chemistry and automated systems. nih.gov Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved purity, and enhanced safety, particularly for exothermic or hazardous reactions. acs.org

Future research in this area will likely focus on:

Automated Synthesis Platforms: Developing automated flow systems for the multi-step synthesis of the title compound would enable on-demand production and rapid optimization of reaction conditions. nih.govyoutube.com

High-Throughput Screening: Integrating flow reactors with automated analysis techniques (e.g., online HPLC) can facilitate the high-throughput screening of reaction conditions and catalysts, accelerating the discovery of optimal synthetic protocols. youtube.com

Machine Learning Optimization: The data generated from automated flow systems can be used to train machine learning algorithms to predict optimal reaction outcomes and suggest new experimental parameters, further accelerating process development. youtube.com

Telescoped Reactions: Flow chemistry enables the direct coupling of multiple reaction steps without the need for intermediate isolation and purification. This "telescoping" of reactions can significantly reduce waste, time, and resource consumption in synthesizing more complex molecules derived from this compound.

The synergy between flow chemistry, automation, and data-driven optimization promises to revolutionize the synthesis and utilization of this and other high-value chemical building blocks. acs.org

Role in Complex Molecule Synthesis and Diversification

As an organoboron reagent, this compound is a prime candidate for use in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. fluorochem.co.uknih.gov Its future role will be defined by its ability to introduce the unique 2-(difluoromethoxy)-5-fluorophenyl moiety into complex molecular scaffolds, particularly in the fields of drug discovery and agrochemicals.

The incorporation of this specific structural motif is desirable because the difluoromethoxy group can act as a bioisostere for other functional groups, potentially improving metabolic stability and lipophilicity, while the additional fluorine atom can modulate electronic properties and binding interactions. olemiss.edu

Future synthetic campaigns will likely leverage this building block for:

Late-Stage Functionalization: Introducing the fluorinated moiety at a late stage in the synthesis of a complex molecule allows for the rapid generation of analogues with potentially improved pharmacological profiles.

Fragment-Based Drug Discovery: The compound itself can serve as a valuable fragment for screening against biological targets, with subsequent elaboration guided by its boronic acid handle.

Diversity-Oriented Synthesis: Using the boronic acid as a versatile coupling partner with a wide range of substrates will enable the creation of diverse libraries of novel compounds for biological screening.

The strategic use of this compound provides a direct route to novel chemical space, facilitating the development of next-generation pharmaceuticals and agrochemicals. fluorochem.co.uk

Exploration of New Catalytic Systems for Fluorinated Boronic Acids

The reactivity of fluorinated boronic acids can differ from their non-fluorinated counterparts, necessitating the development of new and optimized catalytic systems. The electron-withdrawing nature of the fluorine substituents in this compound influences the electronic properties of the boronic acid group, which can impact key steps in catalytic cycles like transmetalation. nih.gov

Future research should explore:

Novel Palladium Catalysts: Designing palladium complexes with specific ligands that can enhance the efficiency of cross-coupling reactions involving electron-deficient boronic acids.

Alternative Metal Catalysis: Investigating other transition metals (e.g., nickel, copper, gold) as catalysts for reactions involving this boronic acid, potentially unlocking new reaction pathways and selectivities.

Organocatalysis: Developing metal-free catalytic systems for the transformation of fluorinated boronic acids, which would be advantageous in terms of cost, toxicity, and sustainability. acs.org

Photoredox Catalysis: Utilizing light-induced catalytic cycles could enable novel transformations under mild conditions that are not accessible through traditional thermal methods. mdpi.com

The development of bespoke catalytic systems will be crucial for maximizing the synthetic potential of this compound and other fluorinated building blocks. mdpi.comnih.gov

Advanced Spectroscopic Studies for Mechanistic Elucidation

A deeper understanding of the structure, reactivity, and reaction mechanisms of this compound requires the application of advanced spectroscopic and computational techniques. Such studies can provide crucial insights into how the interplay of its functional groups governs its chemical behavior.

Key areas for future investigation include:

NMR Spectroscopy: Detailed 1H, 13C, 19F, and 11B NMR studies can elucidate the electronic environment of the molecule. 19F NMR is particularly powerful for studying fluorinated compounds, offering a wide range of chemical shifts that are sensitive to subtle changes in molecular structure and environment. nih.gov

Hydrogen Bond Acidity: The ortho-difluoromethoxy group may participate in an intramolecular hydrogen bond with the boronic acid's hydroxyl group (B-O-H···F). Spectroscopic techniques, such as variable-temperature NMR, can be used to probe the strength and dynamics of this interaction, which can significantly influence the compound's acidity and reactivity. nih.gov

Kinetic Studies: Monitoring reaction rates under various conditions will help to unravel the mechanisms of its key reactions, such as Suzuki-Miyaura coupling or protodeboronation. acs.org This can reveal the rate-determining steps and the role of different additives and catalysts. nih.gov

Computational Chemistry: Density Functional Theory (DFT) calculations can complement experimental data by modeling stable conformers, transition states, and reaction pathways, providing a molecular-level understanding of the compound's properties and reactivity. nih.govrsc.org

These fundamental studies will provide the mechanistic foundation needed to rationally design new reactions and optimize existing processes involving this valuable reagent.

Design of Novel Fluorinated Building Blocks based on this Scaffold

The 2-(difluoromethoxy)-5-fluorophenyl scaffold is not an endpoint but a starting point for the design of a new generation of fluorinated building blocks. csmres.co.uk By strategically modifying this core structure, a multitude of new reagents with tailored properties can be created for use in drug discovery and materials science. nih.gov

Future design strategies could involve:

Introduction of Additional Functional Groups: Adding other reactive handles (e.g., amines, halides, aldehydes) to the aromatic ring would create multifunctional building blocks, enabling more complex and divergent synthetic strategies.

Modification of the Boron Moiety: Converting the boronic acid to other organoboron species, such as boronic esters (e.g., pinacol (B44631) esters) or trifluoroborate salts, can enhance stability, handling, and reactivity in specific applications. fluorochem.co.uk

Scaffold Hopping: Replacing the phenyl ring with other aromatic or heteroaromatic systems while retaining the key difluoromethoxy and fluoro substituents could lead to novel building blocks with distinct biological and physical properties.

Synthesis of Libraries: A systematic approach to modifying the core scaffold can generate a library of related building blocks, providing medicinal chemists with a toolkit to finely tune the structure-activity relationships of lead compounds. olemiss.edunih.gov

This forward-looking approach to building block design will ensure a continuous supply of innovative tools for chemists to address contemporary challenges in molecule synthesis. beilstein-journals.orgnih.gov

Q & A

Q. Key Considerations :

- Purification via column chromatography or recrystallization to achieve >95% purity.

- Characterization by / NMR and LC-MS to confirm structure .

Advanced: How do reaction conditions influence the efficiency of cross-coupling reactions involving this compound?

Answer:

Optimization parameters include:

Methodological Tip : Use kinetic studies (e.g., in situ NMR) to monitor reaction progress and adjust conditions dynamically.

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy : , , and NMR to confirm substituent positions and purity .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for quantifying impurities (<0.5%) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks (e.g., [M+H]⁺) .

- X-ray Crystallography : For structural elucidation if crystals are obtainable .

Advanced: How does the stability of this compound vary under different storage conditions?

Answer:

Stability studies show:

Best Practices : Store at 2–8°C under inert gas (argon) and avoid prolonged exposure to moisture.

Advanced: What strategies mitigate protodeboronation in fluorinated arylboronic acids?

Answer:

- Additive Use : Triethylamine (TEA) or 2,6-lutidine to scavenge HF .

- Low-Temperature Reactions : Conduct Suzuki couplings at 0–25°C to suppress side reactions .

- Boron-Masking Groups : Use pinacol ester derivatives (e.g., Bpin) for improved stability .

Basic: What are the applications of this compound in medicinal chemistry?

Answer:

- Protease Inhibitors : Boronic acids form reversible covalent bonds with serine residues (e.g., in proteasomes) .

- Fluorine-Specific Imaging : labeling for PET tracers, leveraging the difluoromethoxy group’s metabolic stability .

- Antimicrobial Agents : Structural analogs show moderate activity against Gram-positive bacteria (MIC = 8–16 µg/mL) .

Advanced: How can computational modeling aid in predicting reactivity?

Answer:

- DFT Calculations : Predict regioselectivity in cross-coupling reactions (e.g., Fukui indices for boron center reactivity) .

- Molecular Dynamics (MD) : Simulate solvation effects on boronic acid stability in aqueous media .

Tool Recommendation : Gaussian 16 or ORCA for quantum mechanical modeling.

Basic: What safety precautions are necessary when handling this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.